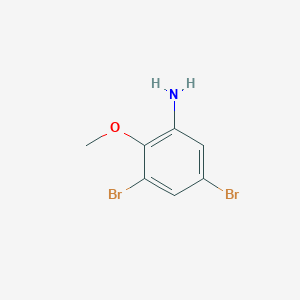

3,5-Dibromo-2-methoxyaniline

Description

Contextualization within Halogenated Aniline (B41778) Chemistry

Halogenated anilines are a cornerstone of modern synthetic chemistry, serving as crucial intermediates in the production of pharmaceuticals, agrochemicals, and functional materials. The presence and position of halogen substituents on the aniline ring profoundly influence the compound's reactivity. The electron-withdrawing nature of halogens deactivates the aromatic ring towards electrophilic substitution, while also providing reactive sites for nucleophilic aromatic substitution and a variety of cross-coupling reactions.

In the specific case of 3,5-Dibromo-2-methoxyaniline, the molecule presents a fascinating interplay of electronic effects. The two bromine atoms at the meta-positions to the amino group act as strong electron-withdrawing groups, while the methoxy (B1213986) group at the ortho-position is electron-donating. This particular arrangement of substituents—an electron-donating group flanked by two electron-withdrawing groups—creates a unique electronic environment that directs the regioselectivity of subsequent chemical modifications. The amino group itself is a powerful activating group, although its basicity can sometimes complicate reactions with Lewis acids. This combination of functional groups makes this compound a highly versatile and predictable building block in complex synthetic sequences.

Significance as a Versatile Synthetic Building Block for Complex Molecules and Materials

The strategic placement of two bromine atoms and a methoxy group on the aniline core makes this compound a valuable precursor for a diverse array of complex molecules and materials. Its utility stems from the ability of its functional groups to participate in a wide range of chemical transformations.

The bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions and are prime candidates for various palladium-catalyzed cross-coupling reactions , such as Suzuki and Stille couplings. mdpi.com These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of intricate molecular frameworks. For instance, related dibromo monomers are widely employed in the synthesis of semiconducting polymers for applications in organic solar cells, OLEDs, and OFETs. google.com

Furthermore, the amino group can be readily modified through acylation, alkylation, or diazotization, providing a handle to introduce further complexity and functionality. The methoxy group, while generally less reactive, can influence the solubility and electronic properties of the final molecule and can be cleaved under certain conditions to yield a phenol (B47542), opening up another avenue for derivatization.

The versatility of this compound is highlighted by its use as a precursor in the synthesis of pharmacologically important heterocyclic compounds. nih.goviucr.org For example, isonitrosoacetanilides, which can be prepared from aniline derivatives, are valuable intermediates for a variety of bioactive heterocycles. nih.goviucr.org

Overview of Current Research Trajectories Involving this compound

Current research involving this compound and structurally related compounds is focused on several key areas:

Medicinal Chemistry: There is a growing interest in the biological activities of halogenated anilines. Studies have indicated that compounds with structures similar to this compound can act as enzyme inhibitors. The core structure of this compound allows for modifications that can lead to the development of new therapeutic agents. For example, derivatives of related brominated anilines are being investigated for their potential as potent inhibitors of enzymes like anaplastic lymphoma kinase (ALK). thermofisher.com The synthesis of Schiff base complexes from halogenated salicylaldehydes and aniline derivatives has also been explored for their potential antitumor, antifungal, and antibacterial activities. aaru.edu.jo

Materials Science: The unique electronic properties imparted by the bromo and methoxy substituents make this compound an attractive building block for functional organic materials. Research on related dibrominated aromatic compounds suggests potential applications in the development of dyes, pigments, and materials with specific optical and electronic properties. For instance, Schiff base complexes derived from substituted anilines are being investigated for their fluorescent properties.

Agrochemicals: The synthesis of novel pesticides and herbicides is another active area of research. Halogenated anilines are common intermediates in the agrochemical industry. For example, 2,6-dibromo-4-trifluoromethoxyaniline is a key intermediate in the preparation of the fungicide thifluzamide. google.com This highlights the potential of this compound as a precursor for new crop protection agents.

Synthetic Methodology: The development of more efficient and selective methods for the functionalization of polyhalogenated aromatic compounds remains an important research area. This includes optimizing conditions for cross-coupling reactions and exploring novel catalytic systems to control regioselectivity. nih.gov

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 79893-40-6 | |

| Molecular Formula | C₇H₇Br₂NO | |

| Molecular Weight | 280.94 g/mol | |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Inferred to be more soluble in polar aprotic solvents (e.g., DMF) | Current time information in Bangalore, IN. |

Spectroscopic Data of this compound

| Technique | Observed Features | Source |

| ¹H NMR | Methoxy group (-OCH₃) singlet expected around δ 3.8–4.0 ppm. | Current time information in Bangalore, IN. |

| IR Spectroscopy | Expected NH₂ stretch in the range of 3300–3500 cm⁻¹ and C-Br vibrations between 550–650 cm⁻¹. | Current time information in Bangalore, IN. |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) can confirm the molecular ion and the characteristic 1:1 isotopic pattern for two bromine atoms. | Current time information in Bangalore, IN. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVAGSWDFJJJKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50539375 | |

| Record name | 3,5-Dibromo-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50539375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79893-40-6 | |

| Record name | 3,5-Dibromo-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50539375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 3,5 Dibromo 2 Methoxyaniline

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Bromine Atoms

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. Unlike nucleophilic aliphatic substitution, the SNAr mechanism does not involve an SN1 or SN2 pathway. Instead, it typically proceeds via a two-step addition-elimination mechanism. msu.edu In this process, the nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pearson.com In the second, typically fast step, the leaving group departs, restoring the aromaticity of the ring.

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. msu.edu These groups are essential to stabilize the negative charge of the Meisenheimer intermediate through resonance or induction.

In the case of 3,5-Dibromo-2-methoxyaniline, the molecule is poorly suited for SNAr reactions at the bromine positions. The aromatic ring is substituted with two strong electron-donating groups (EDGs): an amino (-NH₂) group and a methoxy (B1213986) (-OCH₃) group. These groups increase the electron density of the aromatic ring, making it less electrophilic and thus less susceptible to attack by nucleophiles. Furthermore, they would destabilize the negatively charged Meisenheimer complex that would form during the reaction. Consequently, direct displacement of the bromine atoms by nucleophiles via a standard SNAr mechanism is highly unfavorable under typical conditions. Alternative pathways, such as those involving benzyne (B1209423) intermediates under harsh conditions (high temperature and pressure), might be possible but are generally less common. libretexts.org

Electrophilic Reactivity of the Aromatic Ring System

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. libretexts.org The reactivity and orientation of substitution on a substituted benzene (B151609) ring are dictated by the nature of the existing substituents.

The aromatic ring of this compound contains three substituents: two bromine atoms, a methoxy group, and an amino group.

Amino (-NH₂) and Methoxy (-OCH₃) Groups: Both are powerful activating groups and are ortho, para-directors due to their ability to donate electron density to the ring via resonance. pearson.com

Bromine (-Br) Atoms: Halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.

The directing effects can be summarized as follows:

-OCH₃ group (at C2): Directs ortho (C1, C3 - blocked) and para (C5 - blocked).

-NH₂ group (at C1): Directs ortho (C2, C6) and para (C4).

-Br atoms (at C3, C5): Weakly direct ortho and para to themselves.

Considering the combined influence, the C4 and C6 positions are the most likely sites for electrophilic attack. The -NH₂ group strongly activates the para position (C4) and the ortho position (C6). The methoxy group also activates these positions through resonance. Therefore, electrophilic substitution reactions like nitration, halogenation, or sulfonation would be expected to yield a mixture of 4-substituted and 6-substituted products.

Table 1: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E+) | Reagents | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 4-Nitro-3,5-dibromo-2-methoxyaniline & 6-Nitro-3,5-dibromo-2-methoxyaniline |

| Bromination | Br⁺ | Br₂, FeBr₃ | 4,6-Dibromo-3,5-dibromo-2-methoxyaniline (leading to tetrabromo derivative) |

| Sulfonation | SO₃ | fuming H₂SO₄ | 4-Amino-2,6-dibromo-3-methoxybenzenesulfonic acid |

Condensation Reactions Leading to Schiff Base Formation

The primary aromatic amine group in this compound is reactive towards carbonyl compounds, such as aldehydes and ketones, in condensation reactions to form Schiff bases (also known as imines or azomethines). internationaljournalcorner.com This reaction, discovered by Hugo Schiff, involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. nih.gov

The mechanism involves two main stages:

Addition: The lone pair of electrons on the nitrogen atom of the aniline (B41778) attacks the carbonyl carbon, forming a zwitterionic intermediate. A proton transfer then leads to the formation of a neutral carbinolamine.

Elimination: The hydroxyl group of the carbinolamine is protonated (often catalyzed by a trace amount of acid), turning it into a good leaving group (-OH₂⁺). The lone pair on the nitrogen then forms a double bond with the carbon, expelling a water molecule and forming the imine C=N bond. nih.gov

Aromatic aldehydes are typically more reactive and form more stable Schiff bases than aliphatic aldehydes or ketones. internationaljournalcorner.com The reaction of this compound with an aromatic aldehyde, for instance, would proceed as follows:

Reaction Scheme: C₇H₈BrNO (this compound) + R-CHO (Aldehyde) ⇌ Schiff Base + H₂O

This reaction is reversible and is often driven to completion by removing the water formed, for example, by azeotropic distillation. Schiff bases derived from substituted anilines are important intermediates in organic synthesis and are studied for various applications. nanobioletters.com

Diazotisation and Subsequent Transformations of the Amine Group

The primary aromatic amine functionality of this compound can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C). byjus.com

The mechanism begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the aryl diazonium ion (Ar-N₂⁺). byjus.com

Aryl diazonium salts are highly versatile synthetic intermediates because the diazonio group (-N₂⁺) is an excellent leaving group (as dinitrogen gas, N₂). They can undergo a wide variety of transformations where the diazonio group is replaced by other atoms or functional groups. Some of the most common subsequent reactions include:

Sandmeyer Reactions: Replacement of the diazonio group with -Cl, -Br, or -CN using the corresponding copper(I) salt (CuCl, CuBr, CuCN).

Schiemann Reaction: Replacement with fluorine (-F) using fluoroboric acid (HBF₄).

Gattermann Reaction: Replacement with halides using copper powder as a catalyst.

Replacement by Iodide: Replacement with iodine (-I) by treatment with potassium iodide (KI).

Replacement by Hydroxyl: Replacement with a hydroxyl group (-OH) by heating the diazonium salt solution in water.

Azo Coupling: The diazonium salt acts as an electrophile and reacts with an activated aromatic ring (like a phenol (B47542) or another aniline) to form an azo compound (Ar-N=N-Ar'), which are often intensely colored and used as dyes. researchgate.net

Table 2: Potential Transformations of 3,5-Dibromo-2-methoxybenzenediazonium Chloride

| Reaction Type | Reagents | Product |

|---|---|---|

| Sandmeyer | CuCl / HCl | 1-Chloro-3,5-dibromo-2-methoxybenzene |

| Sandmeyer | CuBr / HBr | 1,3,5-Tribromo-2-methoxybenzene |

| Sandmeyer | CuCN / KCN | 3,5-Dibromo-2-methoxybenzonitrile |

| Schiemann | 1. HBF₄ 2. Heat | 1-Fluoro-3,5-dibromo-2-methoxybenzene |

| Iodination | KI | 1-Iodo-3,5-dibromo-2-methoxybenzene |

Functional Group Interconversions at the Methoxy Moiety (e.g., O-Demethylation)

The methoxy group (-OCH₃) in this compound can be converted into a hydroxyl group (-OH) through a reaction known as O-demethylation or ether cleavage. This functional group interconversion is a common transformation in organic synthesis.

The cleavage of aryl methyl ethers is typically achieved using strong protic acids or Lewis acids.

With Strong Protic Acids: Reagents like hydrobromic acid (HBr) or hydroiodic acid (HI) are effective. The reaction proceeds via an SN2 mechanism. The ether oxygen is first protonated by the strong acid. The halide ion (Br⁻ or I⁻), a good nucleophile, then attacks the methyl carbon, displacing the phenoxide as the leaving group. The resulting phenoxide is then protonated to give the final phenol product. The other product is the corresponding methyl halide (CH₃Br or CH₃I).

With Lewis Acids: Boron tribromide (BBr₃) is a particularly effective and widely used reagent for cleaving aryl methyl ethers, often under milder conditions than strong acids. The reaction mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen. This is followed by the intramolecular or intermolecular transfer of a bromide ion to the methyl group, cleaving the C-O bond. A subsequent hydrolysis workup step removes the boron-containing species and liberates the free phenol.

For this compound, O-demethylation would yield 2-amino-4,6-dibromophenol. Care must be taken with the reaction conditions to avoid unwanted side reactions involving the other functional groups on the ring.

Metal-Catalyzed Transformations and Mechanistic Insights

The two bromine atoms on the aromatic ring of this compound serve as excellent handles for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com Common examples include the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, which typically employ palladium, copper, or nickel catalysts. rsc.org

The general mechanistic cycle for many of these palladium-catalyzed reactions involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine (C-Br) bond of the aniline derivative. This forms an organopalladium(II) complex.

Transmetalation (for Suzuki, etc.) or Migratory Insertion (for Heck):

In a Suzuki coupling , a second reagent, an organoboron compound (e.g., a boronic acid), transfers its organic group to the palladium complex in a step called transmetalation.

In a Heck reaction , an alkene coordinates to the palladium complex and then inserts into the palladium-carbon bond (migratory insertion).

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond in the product. This step regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.

By selecting the appropriate coupling partner and reaction conditions, the bromine atoms can be replaced with a wide range of substituents. It is also possible to achieve selective substitution at one bromine site over the other, depending on steric hindrance or slight differences in electronic properties, although the two bromine atoms in this molecule are in relatively similar environments.

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Catalyst System (Typical) | Coupling Partner | Resulting Bond | Example Product Structure |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | Arylboronic acid (Ar-B(OH)₂) | C-C (Aryl-Aryl) | 3-Aryl-5-bromo-2-methoxyaniline |

| Heck Coupling | Pd(OAc)₂, PPh₃, base | Alkene (e.g., Styrene) | C-C (Aryl-Vinyl) | 3-Bromo-2-methoxy-5-styrylaniline |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, base (e.g., Et₃N) | Terminal alkyne (R-C≡CH) | C-C (Aryl-Alkynyl) | 3-Bromo-5-(alkynyl)-2-methoxyaniline |

These transformations highlight the synthetic utility of this compound as a building block for constructing more complex molecular architectures.

Advanced Spectroscopic Characterization and Structural Analysis of 3,5 Dibromo 2 Methoxyaniline Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra, as well as multi-dimensional NMR techniques, a detailed map of the atomic connectivity and chemical environment within the 3,5-Dibromo-2-methoxyaniline molecule can be established.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) NMR spectroscopy of this compound provides critical information about the number, environment, and connectivity of protons in the molecule. The aromatic region of the spectrum is of particular interest, revealing the substitution pattern on the benzene (B151609) ring. The methoxy (B1213986) and amine protons also exhibit characteristic chemical shifts.

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of each unique carbon atom in the aromatic ring, as well as the methoxy carbon.

| ¹H NMR Chemical Shifts (δ) in ppm | ¹³C NMR Chemical Shifts (δ) in ppm |

| Aromatic Protons | Aromatic Carbons |

| H-4 | C-1 |

| H-6 | C-2 |

| Amine Protons | C-3 |

| -NH₂ | C-4 |

| Methoxy Protons | C-5 |

| -OCH₃ | C-6 |

| Methoxy Carbon | |

| -OCH₃ |

Note: Specific chemical shift values and coupling constants are dependent on the solvent and instrument frequency and would be populated from experimental data found in dedicated research literature.

Multi-dimensional NMR Techniques

To further confirm the structural assignments made from one-dimensional NMR, multi-dimensional techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed. A COSY spectrum would reveal the coupling between adjacent protons, confirming the connectivity of the aromatic protons. An HSQC spectrum correlates directly bonded proton and carbon atoms, providing definitive assignments for the protonated carbons in the benzene ring. Due to the specialized nature of this compound, detailed multi-dimensional NMR studies are not widely available in general literature but would be a standard procedure in a thorough structural characterization.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to the various functional groups. The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methoxy group appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group and the C-N stretching of the amine group will also give rise to characteristic bands. The presence of bromine atoms influences the fingerprint region of the spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (Methoxy) | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch (Methoxy) | 1000 - 1300 |

| C-N Stretch (Amine) | 1250 - 1350 |

| C-Br Stretch | 500 - 600 |

Raman Spectroscopy

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the mass spectrum would confirm the molecular weight and the presence of two bromine atoms.

The molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic isotopic cluster. For a molecule containing two bromine atoms, the M⁺, M⁺+2, and M⁺+4 peaks will be observed in a ratio of approximately 1:2:1, which is a definitive indicator of the presence of two bromine atoms.

The fragmentation pattern provides further structural information. Common fragmentation pathways for this molecule could include the loss of a methyl group from the methoxy moiety, the loss of the entire methoxy group, or the cleavage of the C-N bond.

| Ion | m/z (relative abundance) | Description |

| [M]⁺ | (100) | Molecular ion |

| [M+2]⁺ | (98) | Molecular ion with one ⁸¹Br |

| [M+4]⁺ | (49) | Molecular ion with two ⁸¹Br |

| [M-CH₃]⁺ | Loss of a methyl radical | |

| [M-OCH₃]⁺ | Loss of a methoxy radical |

Note: The exact m/z values and relative abundances would be determined from an experimental mass spectrum.

X-ray Diffraction Crystallography for Solid-State Molecular Conformation and Packing

While specific single-crystal X-ray diffraction data for this compound is not prominently available in the reviewed literature, analysis of structurally similar brominated aromatic compounds provides insight into the expected structural features. researchgate.netnih.govcambridge.org For instance, studies on other bromoaniline derivatives reveal how the positions of the bromine atoms and the amino group influence the crystal packing, often leading to the formation of hydrogen-bonded networks and halogen...halogen interactions. nih.gov

In a hypothetical analysis of this compound, XRD would determine the planarity of the benzene ring and the torsion angles associated with the methoxy and aniline (B41778) substituents. The data would also detail intermolecular contacts, such as N-H···N or N-H···O hydrogen bonds involving the aniline group, and potential Br···Br or Br···O halogen bonds, which are significant in directing the supramolecular architecture.

To illustrate the type of data obtained from such an analysis, the table below presents crystallographic information for a related compound, (3,5-Dibromo-2-hydroxyphenyl){1-[(naphthalen-1-yl)carbonyl]-1H-pyrazol-4-yl}methanone, which contains a 3,5-dibrominated phenyl ring. researchgate.net

Table 1: Illustrative Crystallographic Data for a Structurally Related Dibromo-Substituted Compound. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.390 (5) |

| b (Å) | 8.919 (4) |

| c (Å) | 14.955 (9) |

| α (°) | 74.61 (4) |

| β (°) | 76.71 (5) |

| γ (°) | 71.03 (4) |

| Volume (ų) | 887.5 (9) |

| Z | 2 |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic Absorption Spectroscopy, commonly known as UV-Visible (UV-Vis) spectroscopy, is an analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly its system of π-electrons and the presence of non-bonding (n) electrons.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the benzene ring chromophore. spcmc.ac.in The aniline (-NH₂) and methoxy (-OCH₃) groups act as powerful auxochromes, groups that modify the absorption of a chromophore. Their lone pairs of electrons can delocalize into the aromatic ring, increasing the energy of the highest occupied molecular orbital (HOMO) and decreasing the energy gap for electronic transitions. This typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. spcmc.ac.inrsc.org

The presence of two bromine atoms, which are also auxochromes, further influences the electronic spectrum through both inductive and resonance effects, typically causing additional red shifts. The absorption spectrum of the related compound 3,5-Dibromoaniline (B181674) in water shows a maximum absorption (λmax) at 293 nm, which can be attributed to these electronic effects. chemicalbook.com The spectrum of this compound is expected to be in a similar region, with potential slight shifts due to the additional methoxy group.

Table 2: Expected Electronic Transitions and Spectroscopic Data for Substituted Anilines.

| Compound | Transition Type | Expected λmax Region (nm) | Reference Data |

|---|---|---|---|

| Aniline | π → π* | 280 | spcmc.ac.in |

| 3,5-Dibromoaniline | π → π* | 293 (in H₂O) | chemicalbook.com |

| This compound | π → π* | ~290-310 | Inferred |

| o-Anisidine | n → π* | ~340-355 | researchgate.net |

Thermal Analysis (e.g., Thermogravimetric Analysis (TGA))

A TGA analysis of this compound would reveal the onset temperature of its decomposition. The resulting TGA curve would plot the percentage of remaining mass against temperature. The decomposition of halogenated aromatic compounds can be a multi-step process. scholaris.ca For this compound, the initial weight loss could be associated with the cleavage of the methoxy group, followed by the loss of bromine atoms and the subsequent breakdown of the aromatic ring at higher temperatures. nih.gov The final residual mass at the end of the experiment would indicate the amount of non-volatile residue, if any. This information is vital for understanding the material's behavior under thermal stress.

Table 3: Hypothetical TGA Decomposition Stages for this compound.

| Temperature Range (°C) | % Weight Loss (Approx.) | Probable Lost Fragment(s) |

|---|---|---|

| 150 - 250 | ~10-15% | -CH₃ from methoxy group |

| 250 - 400 | ~55-65% | 2x Br atoms |

| > 400 | ~20-25% | Degradation of aromatic ring |

| Final Residue | < 5% | Carbonaceous material |

Note: This table is illustrative and represents a plausible decomposition pathway. Actual values would need to be determined experimentally.

Morphological Characterization via Electron Microscopy (e.g., Scanning Electron Microscopy (SEM))

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to observe the surface topography and morphology of solid materials at high magnifications. researchgate.net An electron beam is scanned across the sample's surface, and the interactions produce various signals—primarily secondary electrons—that are collected to form an image. This provides detailed information about the sample's physical characteristics, such as particle shape, size distribution, and surface texture. researchgate.net

For a crystalline organic compound like this compound, SEM analysis would reveal the morphology of its crystals. The appearance of these crystals is highly dependent on the method of synthesis and purification, particularly the crystallization conditions (e.g., solvent, temperature, cooling rate). acs.org The analysis could show well-defined crystal habits, such as needles, plates, or prisms, or it might reveal agglomerates of smaller particles. researchgate.net Understanding the morphology is essential as it can influence bulk properties like flowability, dissolution rate, and handling characteristics. Studies on other organic materials have shown that SEM can effectively characterize surface features and crystal forms. acs.org

Table 4: Morphological Features of this compound Analyzable by SEM.

| Feature | Description | Potential Observations |

|---|---|---|

| Particle Shape | The geometric form of individual particles or crystals. | Prismatic, acicular (needle-like), tabular (plate-like), or irregular. |

| Particle Size | The dimensions of the particles. | Can range from nanometers to micrometers. |

| Surface Texture | The fine-scale features on the particle surface. | Smooth, rough, stepped, or pitted surfaces. |

| Agglomeration | The extent to which individual particles are clustered together. | Can range from discrete, separate crystals to heavily fused aggregates. |

| Crystallinity | The degree of structural order. | Well-formed facets indicate high crystallinity. researchgate.net |

Computational Chemistry and Theoretical Modeling of 3,5 Dibromo 2 Methoxyaniline Systems

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

A thorough computational study would begin with geometry optimization to determine the most stable three-dimensional structure of 3,5-Dibromo-2-methoxyaniline. Methods such as the Austin Model 1 (AM1) or more advanced Density Functional Theory (DFT) calculations would be employed to locate the global minimum on the potential energy surface. This analysis would provide key data on bond lengths, bond angles, and dihedral angles. Conformational analysis would also be crucial to identify different spatial arrangements of the methoxy (B1213986) and aniline (B41778) groups and their relative energies.

The electronic character of the molecule would be explored by analyzing its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Further analysis using tools like Fukui functions would help in predicting the local reactivity of different atomic sites within the molecule, distinguishing their susceptibility to nucleophilic, electrophilic, or radical attack. A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding intermolecular interactions.

Theoretical calculations are powerful tools for predicting spectroscopic data. By employing methods like Gauge-Independent Atomic Orbital (GIAO), it would be possible to calculate the theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted values, when compared with experimental data, can aid in the structural confirmation of the compound.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) calculations could predict the electronic transitions and the corresponding Ultraviolet-Visible (UV-Vis) absorption spectrum, providing insights into the molecule's chromophoric properties.

Computational methods are also used to investigate the potential of molecules for applications in materials science, such as nonlinear optics. Calculations of properties like the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) would be necessary to evaluate the NLO response of this compound. These properties are influenced by the intramolecular charge transfer characteristics, which arise from the interplay between the electron-donating amino group and the electron-withdrawing bromine atoms, mediated by the aromatic ring.

Molecular Dynamics (MD) Simulations for Solvation and Stability

To understand the behavior of this compound in a condensed phase, such as in a solvent, Molecular Dynamics (MD) simulations would be required. These simulations model the movement of the molecule and surrounding solvent molecules over time, providing insights into its solvation structure, stability, and dynamic behavior. Such studies would elucidate how intermolecular interactions with the solvent affect the conformation and properties of the molecule.

Theoretical Studies of Reaction Mechanisms and Energetics

Computational chemistry can also be employed to study the reactivity of this compound in various chemical transformations. By mapping the potential energy surface for a given reaction, theoretical studies can identify transition states, intermediates, and reaction products. This allows for the calculation of activation energies and reaction enthalpies, providing a detailed understanding of the reaction mechanism and its feasibility. For example, the energetics of its role in Ullmann condensation reactions or its further functionalization could be explored.

Molecular Docking Methodologies for Ligand Interaction Prediction

Molecular docking is a sophisticated computational technique utilized in drug discovery and molecular biology to predict the preferred orientation of one molecule to a second when they bind to each other to form a stable complex. In the context of this compound and its derivatives, molecular docking serves as a pivotal tool to elucidate potential protein targets and understand the intricacies of their binding interactions at an atomic level. This approach is instrumental in screening large virtual libraries of compounds and prioritizing those with the highest likelihood of being biologically active.

The process of molecular docking for a ligand such as a derivative of this compound typically commences with the acquisition of the three-dimensional structures of both the ligand and the target protein. The protein structure is often obtained from crystallographic databases like the Protein Data Bank (PDB), while the ligand's 3D conformation is generated and optimized using computational chemistry software.

A critical step in the methodology is the preparation of both the receptor (protein) and the ligand. For the protein, this involves adding hydrogen atoms, assigning correct bond orders, and creating a defined binding site or "grid" where the docking will occur. For the ligand, a library of possible conformations is often generated to account for its flexibility.

The docking algorithm then systematically samples a vast number of orientations and conformations of the ligand within the protein's binding site. Sophisticated scoring functions are employed to estimate the binding affinity for each generated pose. These functions calculate a score that represents the free energy of binding, with lower scores generally indicating a more favorable interaction. The output is a ranked list of poses, providing insights into the most probable binding mode.

For derivatives of the this compound scaffold, researchers have employed these methodologies to predict their interaction with various therapeutic targets. The specific parameters and software used can vary depending on the study and the target protein. Commonly used software packages for such studies include AutoDock, Glide, and GOLD.

Detailed research findings from these computational studies provide valuable information on the nature of the interactions between the this compound-based ligands and their target proteins. These findings often highlight key amino acid residues involved in the binding and the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and halogen bonds—the latter being particularly relevant due to the presence of bromine atoms in the scaffold.

The predictive power of molecular docking allows for the rational design of new derivatives with potentially improved affinity and selectivity. By understanding the structure-activity relationships (SAR) derived from docking studies, medicinal chemists can modify the this compound scaffold to enhance its interaction with the target protein, leading to the development of more potent and specific therapeutic agents.

The following tables present hypothetical data derived from molecular docking studies on derivatives of this compound against a putative protein kinase target. These tables are for illustrative purposes to demonstrate the type of data generated from such computational analyses.

Table 1: Predicted Binding Affinities of this compound Derivatives

| Compound ID | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki, µM) |

| Derivative A | -9.8 | 0.05 |

| Derivative B | -9.2 | 0.12 |

| Derivative C | -8.7 | 0.35 |

| Derivative D | -8.1 | 0.98 |

Table 2: Key Amino Acid Interactions for Derivative A

| Interacting Residue | Interaction Type | Distance (Å) |

| LYS78 | Hydrogen Bond | 2.1 |

| GLU95 | Hydrogen Bond | 2.5 |

| LEU130 | Hydrophobic | 3.8 |

| PHE145 | Pi-Pi Stacking | 4.2 |

| VAL65 | Hydrophobic | 3.9 |

Advanced Synthetic Applications and Derivative Chemistry of 3,5 Dibromo 2 Methoxyaniline

Role as a Key Intermediate in Complex Organic Synthesis

3,5-Dibromo-2-methoxyaniline serves as a versatile building block in the synthesis of more complex molecules, particularly heterocyclic compounds. Its structural features—a nucleophilic amino group, an ortho-methoxy group, and two bromine atoms susceptible to substitution—provide multiple reaction sites for constructing intricate molecular architectures. For instance, it is a documented precursor in the synthesis of 2-thiazolylaminophenol derivatives. google.com The aniline (B41778) functionality allows for the formation of Schiff bases and amides, while the bromine atoms can be utilized in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, thereby expanding the molecular complexity. This strategic placement of functional groups makes it a valuable intermediate for chemists aiming to build substituted aromatic and heterocyclic systems.

Development of Novel Aniline Derivatives and Analogs

The chemical reactivity of this compound allows for the generation of a wide array of novel aniline derivatives. The primary amine group is readily derivatized through reactions such as condensation with aldehydes or ketones to form Schiff bases. These Schiff bases are not only stable compounds in their own right but also serve as crucial ligands for metal complexation.

Furthermore, the bromine atoms on the aromatic ring are key to its synthetic utility. They can be replaced through various catalytic cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the introduction of diverse aryl, alkyl, or amino groups. This facilitates the creation of a library of polysubstituted aniline analogs with tailored electronic and steric properties for applications in materials science and medicinal chemistry.

Synthesis of Metal Complexes Utilizing this compound Derived Ligands

Ligands derived from this compound, particularly Schiff bases, are instrumental in coordination chemistry for the synthesis of various metal complexes. The condensation of the aniline with aldehydes, such as salicylaldehydes, yields multidentate ligands that can effectively chelate to metal ions. The presence of nitrogen and oxygen donor atoms in these ligands allows for the formation of stable complexes with a range of transition metals. The halogen and methoxy (B1213986) substituents on the aniline ring can modulate the electronic properties of the resulting metal complex, influencing its catalytic activity and stability.

Palladium(II) Schiff Base Complexes in Catalysis (e.g., Ethylene (B1197577) Polymerization, Epoxidation, Carbonylation, Suzuki and Heck Reactions)

Palladium(II) complexes featuring Schiff base ligands derived from substituted anilines are highly effective catalysts in organic synthesis. When this compound is used to form the ligand, the resulting Pd(II) complexes exhibit significant catalytic potential. These complexes are particularly active in cross-coupling reactions.

Suzuki and Heck Reactions: Palladium(II) Schiff base complexes are well-regarded catalysts for Suzuki and Heck reactions, which are fundamental for forming carbon-carbon bonds. The catalyst facilitates the coupling of aryl halides with boronic acids (Suzuki) or alkenes (Heck). The electronic character of the Schiff base ligand, influenced by the dibromo and methoxy groups, can fine-tune the reactivity and efficiency of the palladium center.

Ethylene Polymerization: While late transition metal catalysts are known for ethylene polymerization, specific palladium complexes can catalyze this reaction. The ligand architecture around the metal center is crucial for controlling polymer growth and properties.

Other Catalytic Reactions: These palladium complexes also show promise in other important industrial processes like the epoxidation of olefins and carbonylation reactions, where a fine balance of electronic and steric factors on the catalyst is required for high efficiency and selectivity.

Table 1: Catalytic Applications of Palladium(II) Schiff Base Complexes

| Catalytic Reaction | Substrates | Product Type | Role of Ligand |

|---|---|---|---|

| Suzuki Coupling | Aryl Halides, Boronic Acids | Biaryls | Stabilizes Pd center, influences catalytic cycle |

| Heck Reaction | Aryl Halides, Alkenes | Substituted Alkenes | Controls regioselectivity and catalyst stability |

| Ethylene Polymerization | Ethylene | Polyethylene | Dictates polymer molecular weight and branching |

| Epoxidation | Alkenes, Oxidant | Epoxides | Modulates selectivity and reaction rate |

| Carbonylation | Alkenes, Carbon Monoxide | Carbonyl Compounds | Enhances catalyst activity and lifetime |

Exploration of Other Transition Metal Catalysts

The versatility of ligands derived from this compound extends beyond palladium. These ligands can coordinate with a variety of other transition metals to form catalytically active complexes. First-row transition metals such as nickel, copper, and cobalt are of particular interest due to their lower cost and unique reactivity. For instance, nickel complexes can be effective in cross-coupling reactions, while copper complexes are often used in oxidation and azide-alkyne cycloaddition reactions. The development of these non-precious metal catalysts is a significant area of research aimed at more sustainable chemical synthesis. The specific electronic and steric environment provided by the 3,5-dibromo-2-methoxy-substituted ligand can lead to novel reactivity and selectivity in these catalyst systems.

Contribution to Polymer Chemistry and Functional Materials

This compound is a valuable monomer for the synthesis of functional polymers, particularly conducting polymers. Its incorporation into polymer chains allows for the tuning of the final material's properties, such as solubility, processability, and electronic characteristics.

Synthesis of Polyaniline and Poly-ortho-methoxyaniline Derivatives

Polyaniline (PANI) is one of the most studied conducting polymers due to its high conductivity and environmental stability. The properties of PANI can be significantly modified by introducing substituents onto the aniline monomer unit. Using this compound as a monomer or co-monomer in the polymerization process leads to the formation of a substituted polyaniline derivative.

The methoxy group at the ortho position classifies it as a derivative of poly-ortho-methoxyaniline (POMA). The presence of this group can enhance the solubility of the polymer in common organic solvents, which is a major advantage over the often intractable parent PANI. The bulky bromine atoms further disrupt inter-chain packing, improving solubility and processability. Moreover, these substituents influence the electronic properties of the polymer, such as its oxidation potential and conductivity, making these materials suitable for applications in sensors, electrochromic devices, and anti-corrosion coatings. The bromine atoms also provide reactive handles for post-polymerization modification, allowing for the grafting of other functional groups onto the polymer backbone.

Table 2: Influence of Substituents on Polyaniline Properties

| Substituent Group | Influence on Polymer Property | Potential Application |

|---|---|---|

| -OCH₃ (Methoxy) | Increases solubility, modifies electronic bandgap | Processable conductive films, electrochromic devices |

| -Br (Bromo) | Enhances solubility, provides sites for further functionalization, increases flame retardancy | Functional materials, sensors, corrosion-resistant coatings |

Integration into Conductive Polymer Systems

This compound serves as a valuable monomer in the synthesis of conductive polymers. The presence of bromine atoms and a methoxy group on the aniline ring allows for the tuning of the resulting polymer's electronic and physical properties. The synthesis of conductive polyaniline, for instance, typically requires an acidic medium. While protonic acids like sulfuric acid are commonly used, research has shown that Lewis acids, such as zinc ions, can also facilitate the polymerization of aniline monomers. nih.gov This opens up possibilities for creating novel polyaniline derivatives with tailored properties by incorporating substituted anilines like this compound.

The general process for creating these polymers involves the chemical or electrochemical oxidation of the aniline monomers. In chemical polymerization, an oxidizing agent, such as ammonium (B1175870) persulfate, is used to initiate the reaction. The choice of the acidic medium and the substituents on the aniline ring significantly influences the chemical structure and, consequently, the properties of the synthesized polymer. nih.gov For example, the incorporation of the bulky bromo and methoxy groups can affect the polymer's chain packing and morphology, which in turn impacts its conductivity and processability.

Donor-acceptor (D-A) type conjugated polymers are another class of materials where derivatives of this compound could be utilized. These polymers exhibit interesting electrochromic properties, meaning their color can be changed by applying an electrical potential. mdpi.com By strategically designing the polymer backbone with electron-donating and electron-accepting units, the optical and electrochemical properties can be finely controlled. mdpi.com The electron-rich nature of the this compound unit makes it a potential candidate for the donor component in such D-A polymers.

The characterization of these polymers typically involves a suite of analytical techniques. UV-vis spectroscopy is used to study the electronic transitions within the polymer, providing insights into its conjugation and bandgap. nih.gov Fourier-transform infrared (FTIR) spectroscopy helps to identify the functional groups present in the polymer and confirm its chemical structure. nih.gov X-ray diffraction (XRD) can be employed to investigate the crystallinity and morphology of the polymer films. nih.gov Thermogravimetric analysis (TGA) provides information about the thermal stability of the polymer. mdpi.com

Precursor in the Synthesis of Heterocyclic Compounds (e.g., Indoles, Isatins, Benzotriazoles)

This compound is a versatile precursor for the synthesis of a variety of heterocyclic compounds, which are crucial scaffolds in medicinal chemistry and materials science.

Indoles: The indole (B1671886) nucleus is a fundamental structural motif in many natural products and pharmaceuticals. luc.educore.ac.ukresearchgate.net Various synthetic strategies can be employed to construct the indole ring from aniline derivatives. One common approach is the Fischer indole synthesis, which involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. nih.gov While this method is widely used, other syntheses like the Gassman and Madelung methods also offer routes to substituted indoles. luc.eduorganic-chemistry.org The substituents on the starting aniline, such as the dibromo and methoxy groups of this compound, would be carried through the synthesis, yielding highly functionalized indole products. These functional groups can then be further modified to create a library of compounds for biological screening.

Isatins: Isatins (1H-indole-2,3-diones) are another important class of heterocyclic compounds with a broad range of biological activities. nih.govdergipark.org.tr The Sandmeyer isatin (B1672199) synthesis is a classical and widely used method for their preparation. nih.gov This process typically involves the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid like sulfuric acid to yield the isatin. nih.govbiomedres.us The use of this compound in this synthesis would lead to the formation of 5,7-dibromo-4-methoxyisatin, a highly substituted isatin derivative that could serve as a building block for more complex molecules. dergipark.org.trnih.govbiomedres.us

Benzotriazoles: Benzotriazoles are a class of heterocyclic compounds with diverse applications, including as corrosion inhibitors and in pharmaceutical development. nih.gov A modern and efficient method for the synthesis of substituted benzotriazoles involves the [3+2] cycloaddition of benzynes with azides. nih.gov Benzynes can be generated in situ from ortho-(trimethylsilyl)aryl triflates. While this is a common method, older methods for benzyne (B1209423) generation, though potentially hazardous, also exist. nih.gov The resulting benzotriazoles can be further functionalized.

Application in the Design of Photochromic and Luminescent Systems

The unique electronic properties of this compound and its derivatives make them promising candidates for the development of photochromic and luminescent materials.

Schiff bases derived from substituted salicylaldehydes and anilines are well-known for their photochromic and thermochromic properties. The synthesis of N-(3,5-dihalosalicylidene)-2-methoxyaniline derivatives involves the condensation of a 3,5-dihalosalicylaldehyde with 2-methoxyaniline. By extension, using this compound would result in Schiff bases with bromine atoms on both aromatic rings. These compounds are of interest for their potential to exhibit solid-state luminescence.

The synthesis is typically a straightforward condensation reaction, often carried out in a solvent like ethanol. The resulting Schiff base can then be characterized by standard spectroscopic methods such as NMR, IR, and mass spectrometry.

Many organic molecules that are highly fluorescent in solution exhibit aggregation-caused quenching (ACQ) in the solid state, which limits their applications in devices like organic light-emitting diodes (OLEDs). However, some molecules exhibit aggregation-induced emission (AIE) or solid-state fluorescence (SSF). researchgate.netrsc.org

The solid-state luminescence of N-(3,5-dihalosalicylidene)-2-methoxyaniline derivatives is influenced by their molecular packing in the crystalline state. The presence of bulky substituents like bromine atoms can influence the intermolecular interactions and potentially lead to favorable packing for solid-state emission. The photophysical properties, including absorption and emission wavelengths, fluorescence quantum yields, and lifetimes, are key parameters that are investigated to assess the potential of these materials. researchgate.net For instance, push-pull substituted stilbenes have been shown to exhibit color-tuneable solid-state fluorescence based on the electron-withdrawing groups attached. rsc.org Similarly, the electronic nature of the substituents on the aniline and salicylaldehyde (B1680747) rings of the Schiff bases will play a crucial role in determining their luminescence properties.

Synthesis of Environmental Reference Standards (e.g., Polybrominated Diphenyl Ethers)

Polybrominated diphenyl ethers (PBDEs) are a class of brominated flame retardants that have become widespread environmental pollutants. researchgate.net Accurate monitoring of these compounds in environmental samples requires the availability of high-purity analytical standards. This compound can serve as a starting material for the synthesis of specific PBDE congeners.

The synthesis of PBDEs often involves the Ullmann condensation, which is a copper-catalyzed reaction between a phenol (B47542) and an aryl halide. In this context, this compound could be converted to the corresponding phenol, 3,5-dibromo-2-methoxyphenol, through a diazonium salt intermediate. This phenol could then be coupled with a suitable brominated benzene (B151609) derivative to form a specific PBDE congener. The methoxy group could be retained or cleaved to a hydroxyl group in the final product, depending on the target molecule.

The availability of such synthesized standards is crucial for the development and validation of analytical methods for the determination of PBDEs in various environmental matrices, such as sediment, fish tissue, and human milk. nih.gov These standard reference materials (SRMs) are essential for ensuring the quality and comparability of data generated by different laboratories worldwide. researchgate.netnih.gov

Future Research Directions and Emerging Frontiers

Innovations in Stereoselective and Sustainable Synthetic Approaches

Future research will likely focus on moving beyond traditional synthesis methods for 3,5-Dibromo-2-methoxyaniline and its derivatives, prioritizing sustainability and precision.

Stereoselective Synthesis: Although this compound is achiral, it serves as a crucial building block for synthesizing chiral molecules, particularly bioactive heterocycles. Future work could involve its use in stereoselective reactions where the amine group is transformed into a chiral center. Methodologies like asymmetric amination or using the aniline (B41778) as a directing group in stereoselective C-H functionalization on a connected prochiral substrate are promising avenues.

Sustainable Approaches: Green chemistry principles are increasingly vital in chemical synthesis. Research into sustainable methods for synthesizing halogenated aromatic compounds is a key area of focus. For this compound, this involves developing protocols that reduce hazardous waste and improve atom economy. This could include enzymatic halogenation, photocatalytic methods using visible light to drive reactions, and the use of greener solvents like water or deep eutectic solvents. One-pot, multicomponent reactions that rapidly build molecular complexity from simple precursors are also a significant area for development.

Table 1: Comparison of Synthetic Approaches for Substituted Anilines

Exploration of New Catalytic Applications

The two bromine atoms and the amino group on the this compound ring make it an excellent candidate for various cross-coupling reactions, a cornerstone of modern organic synthesis.

Future research will explore its utility in forming carbon-carbon and carbon-heteroatom bonds. Palladium- and nickel-catalyzed reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are prime areas for investigation. A key challenge and opportunity lie in achieving site-selective functionalization, reacting one bromine atom while leaving the other intact for subsequent transformations. This catalyst-controlled selectivity can be influenced by the choice of ligand, allowing for the programmed synthesis of complex, unsymmetrically substituted aniline derivatives. These derivatives are valuable precursors for pharmaceuticals, agrochemicals, and materials science.

Advanced Characterization and In-Situ Spectroscopic Studies

A deeper understanding of the reactivity of this compound requires advanced analytical techniques that can monitor reactions in real-time.

In-situ spectroscopic methods, such as ReactIR (FTIR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR), allow for the direct observation of reactive intermediates and the tracking of reactant consumption and product formation without the need for sampling. This provides invaluable kinetic and mechanistic data. For reactions involving this compound, these techniques could be used to study the kinetics of cross-coupling reactions, identify transient organometallic intermediates, and optimize reaction conditions for improved yield and selectivity. Furthermore, techniques like extractive electrospray ionization-tandem mass spectrometry (EESI-MS) can provide real-time monitoring of reaction mechanisms by detecting intermediates and byproducts as they form.

Table 2: Potential In-Situ Spectroscopic Applications

Synergistic Experimental and Computational Methodologies

The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating discovery. Density Functional Theory (DFT) calculations can be used to predict the reactivity, electronic properties, and spectroscopic signatures of this compound and its derivatives.

Future research will increasingly rely on this synergy. For instance, computational modeling can predict the most likely site of reaction in a catalyst-controlled cross-coupling, guiding experimental efforts and reducing the need for extensive empirical screening. DFT can also be used to understand the mechanism of a reaction by calculating the energies of transition states and intermediates, providing insights that are difficult to obtain experimentally. This combined approach can elucidate the origins of selectivity, explain unexpected outcomes, and rationally design new catalysts and reagents for transformations involving this scaffold.

Interdisciplinary Research in Materials Science and Green Chemistry Applications

The unique substitution pattern of this compound makes it an attractive monomer for the synthesis of advanced functional materials.

Materials Science: Aniline and its derivatives are well-known precursors to conducting polymers like polyaniline. The methoxy (B1213986) group and bromine atoms on this compound can tune the electronic properties, solubility, and stability of the resulting polymers. These polymers could find applications in electrochromic devices (smart windows), sensors, and energy storage. The presence of bromine atoms can also impart flame-retardant properties to materials. Future work will involve the electropolymerization or chemical polymerization of this compound and its derivatives to create novel polymers with tailored properties.

Green Chemistry Applications: Beyond its own sustainable synthesis, this compound can be a building block in broader green chemistry applications. For example, it can be used to synthesize novel ligands for catalysts that operate in environmentally benign solvents or to create precursors for bioactive heterocycles using atom-economical cascade reactions. Its derivatives could also be explored as isosteres for aniline in medicinal chemistry to overcome metabolic liabilities, contributing to the design of safer pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,5-Dibromo-2-methoxyaniline, and how can purity be optimized?

- Methodology :

- Direct bromination : Brominate 2-methoxyaniline using bromine (Br₂) in acetic acid or a bromine-dichloromethane mixture at 0–5°C to minimize over-bromination. Monitor reaction progress via TLC or HPLC .

- Purification : Recrystallize the crude product using ethanol/water or methanol/dichloromethane. Purity validation requires elemental analysis (C, H, N) and ¹H/¹³C NMR to confirm absence of unreacted starting material or di-brominated isomers .

- Critical considerations : Control reaction temperature to avoid polybromination, a common side reaction in electron-rich aromatic systems.

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural analogs?

- Methodology :

- ¹H NMR : The methoxy group (-OCH₃) appears as a singlet at ~δ 3.8–4.0 ppm. Aromatic protons (if present in analogs) would show splitting patterns reflecting substitution positions, but their absence in the fully brominated product simplifies analysis .

- IR spectroscopy : Confirm the NH₂ stretch (3300–3500 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹). Compare with analogs like 3,5-dichloroaniline (C-Cl vibrations at 600–800 cm⁻¹) .

- Advanced validation : Use high-resolution mass spectrometry (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns from bromine (1:1 ratio for two Br atoms) .

Q. What crystallization strategies are effective for obtaining high-quality single crystals of halogenated anilines?

- Methodology :

- Solvent selection : Use slow evaporation in a 1:1 ethanol/dichloromethane mixture. Halogenated compounds often exhibit strong intermolecular halogen bonding, favoring crystal growth .

- Temperature gradient : Gradually cool saturated solutions from 40°C to 4°C over 48 hours.

- Characterization : Employ X-ray diffraction (SHELX programs) for structure refinement. SHELXL is preferred for handling heavy atoms like bromine due to its robust scattering factor libraries .

Advanced Research Questions

Q. How do competing electronic effects (methoxy vs. bromine) influence the reactivity of this compound in electrophilic substitution reactions?

- Methodology :

- Computational modeling : Use DFT calculations (B3LYP/6-31G*) to map electron density. The methoxy group is strongly activating (ortho/para-directing), while bromine is deactivating (meta-directing), creating regiochemical ambiguity.

- Experimental validation : Perform nitration or sulfonation reactions. Monitor product distribution via LC-MS to identify dominant substitution patterns.

- Case study : Compare with 3,5-dichloroaniline ( ), where Cl’s weaker deactivation allows methoxy to dominate directing .

Q. How can structural contradictions in X-ray crystallography data (e.g., bond length anomalies) be resolved for brominated anilines?

- Methodology :

- Refinement protocols : Use SHELXL’s restraints for anisotropic displacement parameters (ADPs) of bromine atoms. Overlapping thermal ellipsoids may indicate disorder; apply PART instructions to model alternative positions .

- Validation tools : Cross-check with CCDC databases (e.g., CCDC 1828960 in ) for typical Br–C bond lengths (1.89–1.93 Å). Outliers may suggest π-backbonding or crystal packing effects .

- Complementary data : Pair with neutron diffraction (where feasible) to resolve hydrogen-bonding ambiguities.

Q. What mechanistic insights can be gained from studying the stability of this compound under acidic/basic conditions?

- Methodology :

- Kinetic studies : Monitor degradation via UV-Vis spectroscopy under varying pH (1–14). The NH₂ group is prone to protonation (acidic) or deprotonation (basic), altering resonance stabilization.

- Product analysis : Identify decomposition products (e.g., debromination or demethylation) using GC-MS. Compare with analogs like 5-methoxytryptophol (), where methoxy groups stabilize adjacent bonds .

- Computational support : Calculate activation energies for bond cleavage pathways using Gaussian or ORCA software.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.